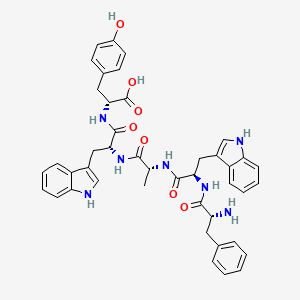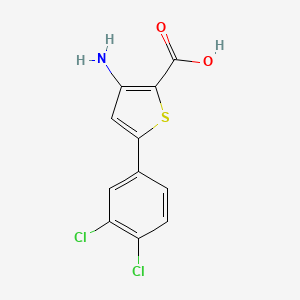
3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique est un composé appartenant à la classe des dérivés du thiophène. Le thiophène est un cycle aromatique à cinq chaînons contenant un atome de soufre. Les composés contenant des cycles thiophène sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, la science des matériaux et l'électronique organique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique peut être réalisée selon plusieurs méthodes. Une méthode courante implique la réaction de Gewald, qui est une réaction de condensation entre le soufre, un composé carbonylé α-méthylène et un α-cyanoester . La réaction nécessite généralement une base telle que l'éthylate de sodium et est réalisée sous reflux.
Méthodes de production industrielle
La production industrielle de dérivés du thiophène implique souvent des réactions de condensation à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit. L'utilisation de catalyseurs et de réacteurs à flux continu peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés thiophène substitués en fonction du réactif utilisé.
4. Applications de la recherche scientifique
L'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes organiques (OLED).
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Suprofène : Un médicament anti-inflammatoire non stéroïdien avec un squelette thiophène 2-substitué.
Articaïne : Un anesthésique dentaire avec une structure thiophène 2,3,4-trisubstituée.
Unicité
L'acide 3-amino-5-(3,4-dichlorophényl)thiophène-2-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe dichlorophényl augmente son potentiel en tant que molécule biologiquement active, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
649757-55-1 |
|---|---|
Formule moléculaire |
C11H7Cl2NO2S |
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-6-2-1-5(3-7(6)13)9-4-8(14)10(17-9)11(15)16/h1-4H,14H2,(H,15,16) |
Clé InChI |
HYSQTYSYSMOAPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(S2)C(=O)O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


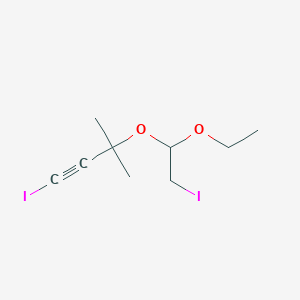

![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
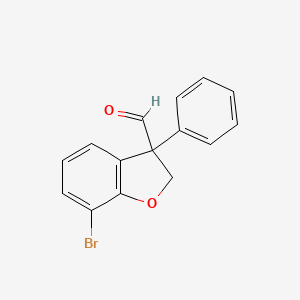





![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
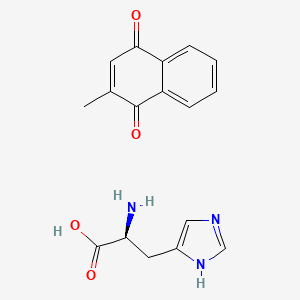
amino}methyl)phenol](/img/structure/B12602940.png)
